molecular formula C12H18O2S B14131519 4,4'-Sulfonyldi(cyclohex-1-ene) CAS No. 7566-01-0

4,4'-Sulfonyldi(cyclohex-1-ene)

Katalognummer: B14131519
CAS-Nummer: 7566-01-0
Molekulargewicht: 226.34 g/mol
InChI-Schlüssel: NPHGCOZBGRHDEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Sulfonyldi(cyclohex-1-ene) is an organic compound characterized by the presence of a sulfonyl group bridging two cyclohexene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfonyldi(cyclohex-1-ene) typically involves the reaction of cyclohexene with sulfonyl chloride under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclohexene reacts with sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a sulfonium ion intermediate, which then undergoes nucleophilic attack by another cyclohexene molecule to form the final product .

Industrial Production Methods

Industrial production of 4,4’-Sulfonyldi(cyclohex-1-ene) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Sulfonyldi(cyclohex-1-ene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-Sulfonyldi(cyclohex-1-ene) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-Sulfonyldi(cyclohex-1-ene) involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-Sulfonyldi(cyclohex-1-ene) is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

7566-01-0

Molekularformel

C12H18O2S

Molekulargewicht

226.34 g/mol

IUPAC-Name

4-cyclohex-3-en-1-ylsulfonylcyclohexene

InChI

InChI=1S/C12H18O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-3,5,11-12H,4,6-10H2

InChI-Schlüssel

NPHGCOZBGRHDEN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CC=C1)S(=O)(=O)C2CCC=CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.